molecular formula C13H14BrNS B8461023 2-Naphthylmethyl ethanimidothioate hydrobromide CAS No. 180002-24-8

2-Naphthylmethyl ethanimidothioate hydrobromide

Cat. No. B8461023
CAS RN: 180002-24-8
M. Wt: 296.23 g/mol
InChI Key: UQAHJGLYLURAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthylmethyl ethanimidothioate hydrobromide is a useful research compound. Its molecular formula is C13H14BrNS and its molecular weight is 296.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthylmethyl ethanimidothioate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthylmethyl ethanimidothioate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

180002-24-8

Molecular Formula

C13H14BrNS

Molecular Weight

296.23 g/mol

IUPAC Name

naphthalen-2-ylmethyl ethanimidothioate;hydrobromide

InChI

InChI=1S/C13H13NS.BrH/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9H2,1H3;1H

InChI Key

UQAHJGLYLURAAT-UHFFFAOYSA-N

Canonical SMILES

CC(=N)SCC1=CC2=CC=CC=C2C=C1.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thioacetamide (326.0 mg, 4.339 mmol) and 2-bromomethyl-naphthalene (959.0 mg, 4.337 mmol) were placed in a 50 mL round-bottom flask. 20 mL of CHCl3 were added and the mixure was refluxed for 3 h at which time a white precipitate formed. The mixture was cooled and the precipitate collected. The precipitate was washed with 20 mL of CH2Cl2 and placed under vacuum for drying to give 1.01 g of thioacetimidic acid naphthalen-2-ylmethyl ester hydrobromide salt as a fine white powder.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
959 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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